3-Chloro-4-methoxypyridine hydrate
Description
3-Chloro-4-methoxypyridine hydrate is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine at the 3-position and a methoxy group at the 4-position, with associated water molecules in its hydrated form. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of its pyridine backbone and functional groups.
Properties
IUPAC Name |
3-chloro-4-methoxypyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHFSUDASMHXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Cl.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxypyridine hydrate can be synthesized through several methods. One common approach involves the chlorination of 4-methoxypyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 3-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxypyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated pyridines or modified pyridine rings.
Scientific Research Applications
Scientific Research Applications
2.1 Medicinal Chemistry
3-Chloro-4-methoxypyridine hydrate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential as an enzyme inhibitor, particularly in the development of drugs targeting specific biological pathways.
- Case Study: A study demonstrated that derivatives of 3-Chloro-4-methoxypyridine exhibited significant inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications at the chlorine and methoxy positions significantly influenced potency against cancer cell lines .
2.2 Agrochemicals
This compound is also utilized in the formulation of agrochemicals, particularly as a building block for herbicides and fungicides. Its ability to interact with biological systems makes it valuable for developing crop protection agents.
- Data Table: Agrochemical Applications
| Application Type | Compound Derived | Activity |
|---|---|---|
| Herbicide | Pyridyl derivatives | Effective against broadleaf weeds |
| Fungicide | Methoxy-substituted pyridines | Inhibitory action on fungal growth |
2.3 Organic Synthesis
In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxypyridine hydrate involves its interaction with various molecular targets. The chlorine and methoxy groups on the pyridine ring can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence primarily discusses magnesium hydride reactivity and catalytic hydrosilylation (Evidences 1–10), but briefly references 3-Chloro-4-methylpyridine, a structural analog of 3-Chloro-4-methoxypyridine hydrate. Below is a comparative analysis based on substituent effects and available
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: Methoxy (-OCH₃) vs. Methoxy groups are also prone to demethylation under harsh conditions, which could limit catalytic stability. Hydration State: The hydrate form may improve aqueous solubility compared to anhydrous analogs, a critical factor in pharmaceutical formulations.
Reactivity Insights from Magnesium Hydride Studies :
While unrelated to pyridine derivatives, –10 highlight the role of steric and electronic effects in alkene insertion and hydrosilylation. For example:
- Terminal alkenes react more readily with magnesium hydrides due to lower steric hindrance (e.g., 1-hexene vs. styrene reactivity) .
- DFT calculations reveal that insertion barriers correlate with substrate steric bulk (e.g., ΔH = −14.1 kcal/mol for 1-hexene vs. slower kinetics for 3,3-dimethyl-1-butene) .
- These principles suggest that This compound’s methoxy group might sterically hinder reactions at the pyridine nitrogen unless the hydrate dissociates.
Catalytic Potential: Magnesium hydride derivatives catalyze anti-Markovnikov hydrosilylation via Mg–H/C=C insertion . By analogy, this compound could act as a ligand or catalyst in similar reactions if its hydrated form stabilizes transition states.
Biological Activity
3-Chloro-4-methoxypyridine hydrate is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
3-Chloro-4-methoxypyridine is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. Its chemical formula is with a molecular weight of approximately 155.57 g/mol . The synthesis of this compound typically involves chlorination and methoxylation reactions on pyridine derivatives, which can yield various analogs with differing biological properties.
Antimicrobial Properties
Research has indicated that 3-chloro-4-methoxypyridine exhibits significant antimicrobial activity. A study evaluating various pyridine derivatives found that compounds containing halogen substitutions, such as chlorine, often enhance antimicrobial efficacy against a range of pathogens. The minimum inhibitory concentration (MIC) values for this compound suggest it can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .
Antiviral Effects
In addition to its antibacterial properties, 3-chloro-4-methoxypyridine has been studied for its antiviral potential. A structure-activity relationship study highlighted that modifications on the pyridine ring can influence antiviral efficacy, particularly against viral replication mechanisms. The presence of the methoxy group appears to play a crucial role in enhancing the compound's ability to inhibit viral activity .
Structure-Activity Relationship (SAR)
The biological activity of 3-chloro-4-methoxypyridine can be significantly influenced by its structural components. SAR studies have shown that:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyridine ring affects binding affinity and biological activity. For instance, methoxy groups generally enhance solubility and bioavailability.
- Positioning of Substituents : The positioning of chlorine and methoxy groups is critical; studies have demonstrated that variations in their positions lead to different levels of cytotoxicity and selectivity towards cancer cell lines .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that 3-chloro-4-methoxypyridine exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H1299 (lung cancer). Flow cytometry assays indicated that the compound induces apoptosis in these cell lines, suggesting potential as an anticancer agent .
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Another significant finding is its inhibitory effect on DHODH, an enzyme critical for pyrimidine biosynthesis in both prokaryotic and eukaryotic organisms. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors or infections .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
